2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid
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Overview
Description
“2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid” is a compound that contains a pyridinecarboxylic acid group and a trifluoromethylpyrazole group . Pyridinecarboxylic acid is a monocarboxylic derivative of pyridine . The trifluoromethylpyrazole group is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of similar compounds involves several steps including condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, and the yield was improved from 67% to 93.7% . During acylation, trifluoroacetyl chloride is used to replace phosgene as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .Scientific Research Applications
Functionalization Reactions and Synthesis
The synthesis and functionalization reactions involving pyrazole derivatives, including compounds structurally related to 2-[3-(trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid, have been extensively studied. For example, experimental and theoretical studies have demonstrated the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine, leading to the formation of various pyrazole derivatives. These reactions and their mechanisms provide insights into the chemical properties and potential applications of pyrazole-based compounds in scientific research (Yıldırım et al., 2005).
Library of Fused Pyridine-4-carboxylic Acids
A library of fused pyridine-4-carboxylic acids, including structures similar to this compound, was generated through Combes-type reactions. This library demonstrates the versatility of pyrazole derivatives in combinatorial chemistry, with potential applications in drug discovery and material science. The compounds in this library underwent standard combinatorial transformations, indicating their utility in synthesizing diverse chemical entities (Volochnyuk et al., 2010).
Coordination Polymers and Crystal Structures
Research on coordination polymers involving pyrazole-carboxylate type ligands, such as those structurally related to this compound, has led to the discovery of novel crystal structures and topologies. These studies reveal the potential of pyrazole derivatives in the development of new materials with unique properties, including applications in catalysis, molecular recognition, and as sensors (Zhao et al., 2014).
Synthesis of Condensed Pyrazoles
The synthesis of condensed pyrazoles from pyrazole derivatives highlights the potential of these compounds in generating new chemical entities with significant biological and pharmacological activity. This area of research demonstrates the versatility of pyrazole-based compounds in organic synthesis, providing a pathway to novel heterocyclic compounds with potential applications in medicinal chemistry (Arbačiauskienė et al., 2011).
Corrosion Resistance
Studies on the corrosion resistance of mild steel coated with organic materials containing pyrazole moiety, including compounds related to this compound, have shown promising results. These compounds act as effective corrosion inhibitors, demonstrating the application of pyrazole derivatives in materials science and engineering to enhance the durability and lifespan of metal-based structures (El Hajjaji et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical pathways .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites .
Biochemical Pathways
Similar compounds have been known to affect various pathways, leading to downstream effects such as inhibition of cell growth or induction of apoptosis .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to induce various cellular responses, such as cell cycle arrest or apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-2-4-16(15-7)8-5-6(9(17)18)1-3-14-8/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJGYXVJDNMKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293020-44-6 |
Source
|
Record name | 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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